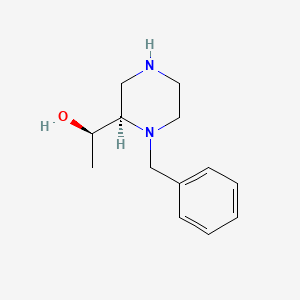

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Description

(R)-1-((R)-1-Benzylpiperazin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a benzyl-substituted piperazine ring at the ethanol moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets, particularly in the central nervous system (CNS).

Properties

IUPAC Name |

(1R)-1-[(2R)-1-benzylpiperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(16)13-9-14-7-8-15(13)10-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYMWBFTVIDFV-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CNCCN1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210495 | |

| Record name | (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249611-13-0 | |

| Record name | (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249611-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where benzyl chloride reacts with the piperazine ring in the presence of a base such as sodium hydroxide.

Addition of the Ethan-1-ol Group: The ethan-1-ol group is introduced via a reductive amination reaction where an aldehyde or ketone reacts with the piperazine derivative in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions where the ethan-1-ol group is oxidized to form a carbonyl compound.

Reduction: Reduction reactions can convert the carbonyl group back to the ethan-1-ol group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like sodium hydroxide.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Regeneration of the ethan-1-ol group.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound’s distinct structure includes a benzylpiperazinyl group attached to the ethanol carbon. This contrasts with similar compounds, which typically feature aryl or heteroaryl substituents. Key structural differences include:

- Position of substitution : The benzylpiperazinyl group in the target is at position 1 of the piperazine ring, whereas analogs like (R)-2-(4-benzylpiperazin-1-yl)-1-phenylethan-1-ol dihydrochloride (CAS 151559-38-5) have the benzyl group at position 4 .

- Complexity: The bicyclic piperazine-ethanol structure may enhance hydrogen-bonding capacity and basicity compared to simpler aryl-ethanols.

Physicochemical Properties

- Solubility and stability : The dihydrochloride salt form of (R)-2-(4-benzylpiperazin-1-yl)-1-phenylethan-1-ol enhances water solubility compared to the free base of the target compound .

- Optical rotation: Fluorophenyl-ethanols exhibit specific optical rotations (e.g., [α]D20 = +15.2° for (R)-1-(3-fluorophenyl)ethan-1-ol), influenced by substituent electronegativity .

Key Differentiators of (R)-1-((R)-1-Benzylpiperazin-2-yl)ethan-1-ol

- Synthetic challenges: Multi-step synthesis may be required due to stereochemical control at both the piperazine and ethanol centers.

Biological Activity

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral compound classified within the piperazine derivatives, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | (1R)-1-[(2R)-1-benzylpiperazin-2-yl]ethanol |

| Molecular Formula | C13H20N2O |

| CAS Number | 249611-13-0 |

| Molecular Weight | 220.31 g/mol |

This compound features a benzyl group attached to the nitrogen atom of the piperazine ring, along with an ethan-1-ol group, contributing to its stereochemical properties and biological interactions .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions with benzyl chloride in the presence of a base.

- Addition of the Ethan-1-ol Group : Conducted via reductive amination using aldehydes or ketones with reducing agents like sodium borohydride .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound can modulate biological processes through:

- Hydrogen Bonding : Facilitating interactions with specific protein sites.

- Hydrophobic Interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π–π Stacking Interactions : Contributing to the stability of ligand-receptor complexes .

Pharmacological Effects

Research indicates several potential pharmacological effects associated with this compound:

- Neuroprotective Effects : Studies have shown that derivatives of benzylpiperazine exhibit neuroprotective activities, suggesting that this compound may also possess similar properties .

- Anticancer Activity : Compounds structurally related to this piperazine derivative have demonstrated significant anticancer properties, with IC50 values indicating potent activity against various cancer cell lines .

- CNS Activity : Given its structure, it is hypothesized that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and related compounds:

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric excess in the preparation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol?

Methodological Answer: Enantioselective synthesis can be achieved via catalytic hydrogenation or biocatalytic reduction. For example, chiral catalysts (e.g., Ru-BINAP complexes) under hydrogenation conditions (60–80°C, 10–50 bar H₂) can yield enantiomeric excess (ee) >95% . Alternatively, alcohol dehydrogenases (ADHs) from Lactobacillus species enable stereocontrolled reductions of ketone precursors, achieving >99% ee in optimized buffers (pH 7–8, 30–37°C) . Key factors include substrate purity, solvent selection (e.g., aqueous-organic biphasic systems), and kinetic resolution of intermediates.

Q. How can the stereochemical purity of this compound be validated experimentally?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard. Use a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min, monitoring at 220 nm. Retention times and peak symmetry should align with reference standards. For NMR, Mosher’s ester analysis or NOE experiments can confirm absolute configuration . Polarimetry ([α]D²⁰) should match literature values (e.g., +15° to +25° in CHCl₃ for R-configuration) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer: The compound exhibits moderate solubility in polar solvents (water: ~5 mg/mL; methanol: ~50 mg/mL) and high solubility in dichloromethane or THF. Stability tests indicate decomposition <5% over 6 months when stored at −20°C in inert atmospheres. Accelerated stability studies (40°C/75% RH) show hydroxyl group oxidation as the primary degradation pathway, mitigated by antioxidant additives (e.g., BHT at 0.1% w/w) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The piperazine ring’s conformation and benzyl group’s electron-donating effects modulate reactivity. Computational studies (DFT at B3LYP/6-31G*) reveal that the (R,R)-configuration creates a steric shield around the hydroxyl group, reducing SN₂ reactivity by 30–40% compared to diastereomers. Experimental kinetic data (e.g., reaction with tosyl chloride in pyridine) show a 2.5-fold rate decrease versus unsubstituted ethanol analogs .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from impurity profiles (e.g., residual catalysts or diastereomers). Orthogonal characterization (LC-MS, 2D NMR) and bioassay standardization (e.g., fixed cell-line assays for receptor binding) are critical. For example, a 2025 study attributed false-positive GABAergic activity to a 0.5% impurity of 1-benzylpiperazine, resolved via preparative HPLC (C18 column, acetonitrile:water gradient) .

Q. What mechanistic insights explain the compound’s resistance to racemization under acidic conditions?

Methodological Answer: Racemization barriers are elevated due to intramolecular H-bonding between the hydroxyl group and the piperazine nitrogen. Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows no epimerization below 80°C. Kinetic studies (Arrhenius plots) estimate an activation energy of 25–30 kcal/mol, consistent with DFT predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.